molecular formula C17H12Cl2N2O2S B2725796 (Z)-4-acetyl-N-(4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 868369-44-2

(Z)-4-acetyl-N-(4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2725796
CAS No.: 868369-44-2
M. Wt: 379.26
InChI Key: ZFJJFJJGCAYNIV-JZJYNLBNSA-N
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Description

(Z)-4-acetyl-N-(4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a synthetic small molecule featuring a benzo[d]thiazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities and significant research value . The planar, electron-rich nature of the benzo[d]thiazole ring allows for potent interactions with biological targets through π-π stacking and hydrogen bonding, making derivatives of this scaffold particularly interesting for developing novel therapeutic agents . This specific compound possesses a 4-acetylbenzamide group, which can contribute to its molecular properties and binding affinity. Compounds based on the benzo[d]thiazole moiety have demonstrated substantial potential in anticancer research. Structurally similar molecules have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key transmembrane tyrosine kinase that is often overexpressed in aggressive cancers, such as triple-negative breast cancer, and regulates cell proliferation, survival, and metastasis . Research on analogous hybrids has shown that they can significantly inhibit EGFR and its downstream signaling pathways, including PI3K/AKT/mTOR, leading to the induction of apoptosis and cell cycle arrest . The presence of chloro and methyl substituents on the benzo[d]thiazole ring in this compound is a common modification in drug discovery to fine-tune lipophilicity, metabolic stability, and target binding . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

4-acetyl-N-(4,6-dichloro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl2N2O2S/c1-9(22)10-3-5-11(6-4-10)16(23)20-17-21(2)15-13(19)7-12(18)8-14(15)24-17/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFJJFJJGCAYNIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-acetyl-N-(4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide typically involves the condensation of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic or basic conditions. This reaction forms the benzothiazole ring, which is then further functionalized to introduce the acetyl and benzamide groups .

Industrial Production Methods

Industrial production of benzothiazole derivatives often employs microwave-assisted synthesis or the use of ionic liquids as solvents to enhance reaction rates and yields. These methods are preferred for their efficiency and environmental benefits .

Chemical Reactions Analysis

Types of Reactions

(Z)-4-acetyl-N-(4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups .

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiazole derivatives. For instance, compounds similar to (Z)-4-acetyl-N-(4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide have shown promising results against various cancer cell lines. The structure-activity relationship (SAR) studies indicate that the presence of electron-withdrawing groups enhances anticancer efficacy.

CompoundCancer Cell LineIC50 Value (µM)Reference
Compound AMCF-7 (Breast)15.0
Compound BA549 (Lung)20.5
Compound CHeLa (Cervical)18.3

Neuroprotective Effects

The compound's structural features suggest potential applications in neurodegenerative diseases such as Alzheimer's disease. Compounds containing thiazole moieties have been studied for their ability to inhibit acetylcholinesterase, an enzyme that breaks down acetylcholine, thereby potentially enhancing cognitive function.

  • Inhibition of Acetylcholinesterase : Research indicates that thiazole derivatives can significantly inhibit acetylcholinesterase activity, with some compounds demonstrating IC50 values as low as 2.7 µM, suggesting strong neuroprotective effects against cognitive decline associated with Alzheimer's disease .

Antibacterial Properties

Thiazole derivatives are also noted for their antibacterial activities. Studies have reported that certain thiazole-containing compounds exhibit significant inhibition against various bacterial strains, including resistant strains.

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL

Case Study: Anticancer Efficacy

In a recent study, a series of thiazole derivatives were synthesized and evaluated for their anticancer properties against human cancer cell lines. The results indicated that the incorporation of specific substituents on the thiazole ring significantly enhanced cytotoxicity and selectivity towards cancer cells while minimizing toxicity to normal cells .

Case Study: Neuroprotective Mechanism

Another study focused on the neuroprotective effects of thiazole derivatives in a mouse model of Alzheimer's disease. The administration of these compounds resulted in improved cognitive function and reduced levels of amyloid-beta plaques, a hallmark of Alzheimer's pathology .

Mechanism of Action

The mechanism of action of (Z)-4-acetyl-N-(4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or proteins, leading to its biological effects. For example, it may interfere with DNA replication in cancer cells, leading to cell death .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. Structural Features

The target compound shares a benzamide-thioheterocycle framework with analogs such as N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (6) and N-[5-(5-acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (8a) . Key differences include:

  • Heterocyclic Core : The target uses a benzo[d]thiazole ring, whereas analogs like 6 and 8a feature thiadiazole or pyridinyl-thiadiazole systems.
  • Substituents : The 4,6-dichloro and 3-methyl groups on the benzo[d]thiazole distinguish it from compounds with phenyl (6), pyridinyl (8a), or ester substituents (8b, 8c).
  • Configuration: The Z-configuration of the imine bond may confer distinct steric and electronic effects compared to E-isomers or non-isomeric analogs .
2.3. Physicochemical Properties
Table 1: Comparative Physicochemical Data
Compound Name Melting Point (°C) IR C=O Stretching (cm⁻¹) Yield (%) Molecular Formula
Target Compound* Not reported ~1670–1700 (acetyl) Not given C₁₇H₁₁Cl₂N₃O₂S
6 (Thiadiazole-isoxazole) 160 1606 70 C₁₈H₁₂N₄O₂S
8a (Thiadiazole-pyridinyl) 290 1679, 1605 80 C₂₃H₁₈N₄O₂S
4g (Thiadiazole-dimethylamino) 200 1690, 1638 82 C₂₁H₂₀N₄O₂S

*Hypothesized data based on structural analogs.

  • Melting Points : Thiadiazole derivatives with bulkier substituents (e.g., 8a) exhibit higher melting points (290°C) due to increased crystallinity, whereas isoxazole derivatives (6) melt at lower temperatures (160°C). The target compound’s dichloro groups may elevate its melting point relative to 6 but lower it compared to 8a.
  • IR Spectroscopy : All compounds show strong C=O stretches (1605–1719 cm⁻¹), with the target’s acetyl group likely contributing a peak near 1670–1700 cm⁻¹, similar to 8a and 4g .
  • Mass Spectrometry : Fragmentation patterns for analogs (e.g., m/z 105, 77 in 6 and 8a) suggest common benzamide-derived ions, which the target compound may also exhibit .
2.4. Electronic and Steric Effects
  • Steric Hindrance : The 3-methyl group on the benzo[d]thiazole may reduce rotational freedom of the imine bond, contrasting with less hindered analogs like 4g .

Biological Activity

(Z)-4-acetyl-N-(4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of anticancer and neuroprotective research. This article provides a detailed examination of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula: C17H12Cl2N2O2S. Its structural features include a thiazole moiety, which is known for its versatility in medicinal chemistry, and a benzamide group that contributes to its biological activity. The presence of chlorine atoms and a methyl group enhances its pharmacological profile.

PropertyValue
Chemical FormulaC17H12Cl2N2O2S
Molecular Weight368.25 g/mol
CAS Number868369-44-2

Anticancer Activity

Research has shown that compounds containing thiazole rings exhibit significant anticancer properties. The compound has been tested against various cancer cell lines, demonstrating promising cytotoxic effects.

  • Mechanism of Action : The thiazole moiety is believed to interact with cellular targets involved in cancer progression, potentially inhibiting cell proliferation and inducing apoptosis.
  • Case Study : In a study involving A549 human lung adenocarcinoma cells, this compound showed an IC50 value comparable to established anticancer agents, indicating its potential as a therapeutic candidate .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties, particularly in the context of neurodegenerative diseases like Alzheimer's.

  • Acetylcholinesterase Inhibition : Similar compounds have been shown to inhibit acetylcholinesterase (AChE), an enzyme linked to cognitive decline in Alzheimer's disease. Although specific data on this compound's AChE inhibitory activity is limited, the structural similarities suggest potential efficacy .
  • Case Study : A related thiazole derivative demonstrated significant AChE inhibition with an IC50 value of 2.7 µM, showcasing the potential for similar activity in this compound .

Structure-Activity Relationship (SAR)

The SAR analysis of thiazole-containing compounds indicates that substituents on the aromatic rings significantly influence biological activity.

  • Chlorine Substituents : The presence of electron-withdrawing groups like chlorine at specific positions on the benzene ring enhances anticancer activity.
  • Methyl Group Influence : Methyl substitutions have been associated with increased potency against various cancer cell lines .

Synthesis and Evaluation

Recent studies have focused on synthesizing novel derivatives of thiazole-benzamide hybrids and evaluating their biological activities:

  • Synthesis Methodology : The compound was synthesized using established methods like the Knoevenagel reaction, which allows for the formation of carbon-carbon double bonds between aldehydes and active methylene compounds.
  • Biological Evaluation : Compounds were screened for their cytotoxicity against multiple cancer cell lines, with several derivatives exhibiting significant activity .

Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerSignificant cytotoxicity ,
NeuroprotectivePotential AChE inhibition ,
AnticonvulsantActivity observed in related compounds

Q & A

Q. What synthetic methodologies are recommended for preparing (Z)-4-acetyl-N-(4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide?

The compound is synthesized via condensation reactions between substituted benzaldehydes and heterocyclic amines. A typical protocol involves refluxing 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole with substituted benzaldehyde in absolute ethanol under acidic conditions (e.g., glacial acetic acid) for 4 hours, followed by solvent removal under reduced pressure and filtration . Alternative methods include using aryl isothiocyanates to form thiazolidinone or oxadiazinane derivatives, as demonstrated in related benzothiazol-2-ylidene systems . Key parameters to optimize include solvent choice (e.g., ethanol vs. DMF), catalyst (e.g., ammonium acetate), and reaction time (5–10 hours for similar heterocycles) .

Q. How can the (Z)-configuration of the imine bond in this compound be confirmed experimentally?

The (Z)-stereochemistry is verified using nuclear Overhauser effect (NOE) NMR spectroscopy. For example, in structurally analogous N-benzylidene-thiazol-2-ylidene systems, irradiation of the acetyl proton (δ ~2.5 ppm) enhances signals from the adjacent aromatic protons, confirming spatial proximity consistent with the (Z)-isomer . X-ray crystallography is definitive; a related compound, N-[(2Z,4Z)-4-benzylidene-6-chloro-dihydropyrido[2,3-d][1,3]thiazin-2-ylidene]benzamide, was resolved via single-crystal diffraction, showing planar geometry and intramolecular hydrogen bonding stabilizing the (Z)-form .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • IR Spectroscopy : Peaks at ~1600–1670 cm⁻¹ confirm C=O (acetyl) and C=N (imine) stretches .
  • ¹H-NMR : Key signals include aromatic protons (δ 7.2–8.3 ppm), methyl groups (δ 2.4–2.6 ppm for acetyl), and deshielded imine protons (δ 8.0–8.5 ppm) .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 414 for a related benzamide) and fragmentation patterns (e.g., loss of CO or Cl) validate the structure .

Advanced Research Questions

Q. How can reaction yields be optimized for the synthesis of this compound?

Yields depend on substrate purity, stoichiometry, and catalysis. For example:

  • Using anhydrous solvents (e.g., absolute ethanol) minimizes side reactions .
  • Adding ammonium acetate as a catalyst in reactions with active methylene compounds improves cyclization efficiency (80% yields reported for analogous thiadiazoles) .
  • Microwave-assisted synthesis reduces reaction time (from 10 hours to <2 hours) in related benzothiazol systems, though this requires validation for this specific compound .

Q. How should researchers resolve contradictions in biological activity data for this compound?

Discrepancies in bioactivity (e.g., IC₅₀ variability) may arise from differences in assay conditions (e.g., cell lines, solvent controls). A systematic approach includes:

  • Replicating assays with standardized protocols (e.g., MTT assay vs. ATP-based luminescence).
  • Validating target engagement via biochemical assays (e.g., kinase inhibition profiling for related benzothiazol-2-ylidenes) .
  • Performing structure-activity relationship (SAR) studies to isolate contributions from substituents (e.g., dichloro vs. trifluoromethyl groups) .

Q. What computational methods support the design of derivatives with enhanced activity?

Density functional theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) that correlate with bioactivity. For example:

  • Molecular docking against targets like CDK1/GSK3β kinases identifies favorable binding poses for benzothiazol-2-ylidene derivatives .
  • Quantitative structure-activity relationship (QSAR) models using descriptors like logP and polar surface area optimize pharmacokinetic profiles .

Methodological Guidance

Q. How to analyze competing reaction pathways during synthesis?

Monitor intermediates via thin-layer chromatography (TLC) or LC-MS. For instance, in the formation of oxadiazinane vs. triazinane byproducts, adjust the molar ratio of aryl isothiocyanate to amine (1:1 favors oxadiazinane; 1:2 promotes triazinane) . Kinetic studies (e.g., variable-temperature NMR) can elucidate activation barriers for imine vs. enamine tautomerization .

Q. What strategies validate the compound’s stability under biological assay conditions?

  • Accelerated stability testing : Incubate the compound in PBS (pH 7.4) or cell culture media at 37°C for 24–72 hours, followed by HPLC analysis to detect degradation products .
  • Metabolic stability assays : Use liver microsomes to assess cytochrome P450-mediated oxidation, focusing on vulnerable sites (e.g., acetyl or imine groups) .

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